molecular formula C12H14ClNO2 B15089585 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone

1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone

Cat. No.: B15089585
M. Wt: 239.70 g/mol
InChI Key: VLEWZLBRZUERAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone typically involves the reaction of 3-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. Common catalysts used in this synthesis include Lewis acids such as zinc chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

  • 1-(4-Chloro-phenyl)-2-morpholin-4-yl-ethanone
  • 1-(3-Bromo-phenyl)-2-morpholin-4-yl-ethanone
  • 1-(3-Fluoro-phenyl)-2-morpholin-4-yl-ethanone

Uniqueness: 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone is unique due to the presence of the chloro group at the meta position on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)12(15)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2

InChI Key

VLEWZLBRZUERAD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.